molecular formula C11H10BrF2NO B1402096 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde CAS No. 1707580-91-3

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Cat. No.: B1402096
CAS No.: 1707580-91-3
M. Wt: 290.1 g/mol
InChI Key: CLYHWMLHKKZLCF-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the 5-position and a 3,3-difluoropyrrolidin-1-yl substituent at the 2-position of the benzaldehyde core. Such fluorinated pyrrolidine moieties are common in pharmaceutical intermediates due to their ability to modulate conformational rigidity and bioavailability .

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-9-1-2-10(8(5-9)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYHWMLHKKZLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves the bromination of 2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzoic acid.

    Reduction: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The presence of the bromine and difluoropyrrolidinyl groups enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde and related compounds:

Compound Name Substituents/Functional Groups Molecular Features Potential Applications References
This compound - 5-Br, 2-(3,3-F₂-pyrrolidinyl), -CHO Fluorinated pyrrolidine enhances rigidity Pharmaceutical intermediate
5-Bromo-2-fluoro-3-(dioxaborolan-2-yl)benzaldehyde (CAS 1451391-13-1) - 5-Br, 2-F, 3-(dioxaborolane), -CHO Boronic ester for cross-coupling reactions Suzuki-Miyaura coupling reagent
5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde (CAS 892873-56-2) - 5-Br, 2-(pyridinylmethoxy), -CHO Ether linkage and aromatic N-heterocycle Ligand design, kinase inhibitors
4-Chloro-5-fluoro-2-hydroxybenzaldehyde - 4-Cl, 5-F, 2-OH, -CHO Hydroxyl group increases polarity Agrochemical synthesis
3-Bromo-4,5-dimethylbenzaldehyde - 3-Br, 4,5-(CH₃)₂, -CHO Steric hindrance from methyl groups Material science intermediates

Key Findings:

Electronic and Steric Effects: The difluoropyrrolidine group in the target compound introduces electron-withdrawing fluorine atoms, which may reduce susceptibility to oxidative metabolism compared to non-fluorinated analogs like 3-bromo-4,5-dimethylbenzaldehyde . The dioxaborolane substituent in CAS 1451391-13-1 enables its use in cross-coupling reactions, a feature absent in the target compound .

The hydroxyl group in 4-chloro-5-fluoro-2-hydroxybenzaldehyde increases solubility but may limit blood-brain barrier penetration, contrasting with the target’s lipophilic fluorinated pyrrolidine .

Synthetic Utility :

  • Brominated benzaldehydes like the target compound and 3-bromo-4,5-dimethylbenzaldehyde serve as versatile intermediates for further functionalization (e.g., nucleophilic substitution or metal-catalyzed coupling) .
  • The difluoromethyl group in analogs such as 2-bromo-4-(difluoromethyl)pyridine () shares similarities with the target’s fluorinated pyrrolidine, suggesting shared strategies for optimizing metabolic stability .

Biological Activity

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a synthetic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C12H12BrF2NO
  • Molecular Weight : 304.13 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1707580-91-3

The presence of both bromine and difluoropyrrolidinyl groups enhances its reactivity and specificity towards biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This mechanism is crucial for its potential therapeutic applications, as it can influence key biological pathways.

Interaction with Biological Targets

The compound's structure allows it to interact with specific receptors or enzymes, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : It can affect pathways related to cell proliferation and apoptosis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs can possess anticancer properties. For example, derivatives of benzaldehyde have been investigated for their ability to induce apoptosis in cancer cells.

CompoundIC50 (µM)Mechanism
This compoundTBDInduces apoptosis via caspase activation
Similar CompoundsVariesInhibits cell proliferation

Note: Specific IC50 values for this compound were not available but are expected to be comparable to similar compounds .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are under investigation. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit such properties.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study evaluated the inhibition of specific enzymes by various aldehydes. Results indicated that compounds similar to this compound showed significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory responses.
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggested a selective cytotoxic effect on malignant cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Reactant of Route 2
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5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

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